A Comprehensive Technical Guide to the Physicochemical Properties of Beta-Ionol
A Comprehensive Technical Guide to the Physicochemical Properties of Beta-Ionol
For Researchers, Scientists, and Drug Development Professionals
Beta-ionol (B1630872) is a naturally occurring sesquiterpenoid alcohol, a class of organic compounds with a diverse range of applications.[1] It is a derivative of beta-ionone (B89335) and is found in various plants, including Plumeria rubra, Pyracantha coccinea, and Nicotiana tabacum.[2] This technical guide provides an in-depth overview of the physicochemical properties, experimental characterization protocols, and known biological activities of beta-ionol, tailored for professionals in research and drug development.
Core Physicochemical Properties
Beta-ionol is typically a colorless, clear liquid with a characteristic sweet, floral, and balsamic odor.[3][4] Its physical and chemical properties are summarized in the tables below.
Table 1: General Physicochemical Properties of Beta-Ionol
| Property | Value | References |
| Molecular Formula | C₁₃H₂₂O | [2][5][6] |
| Molecular Weight | 194.31 g/mol | [2][5][6] |
| Appearance | Colorless clear liquid | [2][3][7] |
| Odor | Sweet, floral-balsamic, warm | [3][4] |
| Boiling Point | 107 °C @ 3.00 mmHg | [2][3][4][7][8] |
| 130.5 °C @ 14.5 Torr | [9] | |
| Density / Specific Gravity | 0.923 - 0.930 g/mL @ 25 °C | [3] |
| 0.928 g/mL @ 20 °C | [4][8] | |
| 0.9251 g/cm³ @ 19 °C | [6][9] | |
| Refractive Index | 1.496 - 1.502 @ 20 °C | [3][7] |
| n20/D 1.501 | [9] | |
| Flash Point | 93 °C (199.4 °F) - closed cup | |
| 93.33 °C (200 °F) TCC | [3] | |
| Vapor Pressure | 0.000431 mmHg @ 25 °C (estimated) | [3][9] |
Table 2: Solubility and Partition Coefficient of Beta-Ionol
| Property | Value | References |
| Solubility in Water | 16.29 mg/L @ 25 °C (estimated) | [3] |
| Solubility in Organic Solvents | Soluble in alcohol | [3][5][10] |
| logP (o/w) | 2.9 (estimated) | [2][9] |
| 4.059 (estimated) | [3] | |
| 4.33 | [7] |
Experimental Protocols for Characterization
The purity and structure of beta-ionol are typically confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile compounds like beta-ionol. It separates the components of a mixture and provides mass spectra for identification.
Methodology:
-
Sample Preparation: A dilute solution of beta-ionol is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall.
-
Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source (commonly Electron Ionization - EI), where they are fragmented into characteristic ions.
-
Mass Analysis: The fragment ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. The resulting spectrum can be compared to spectral libraries for compound identification.[11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are used for complete structural elucidation. While specific spectral data for beta-ionol is not abundant in the provided results, data for the related compound beta-ionone is available and the methodology is transferable.[14][15][16]
Methodology:
-
Sample Preparation: A few milligrams of the purified beta-ionol sample are dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard like tetramethylsilane (B1202638) (TMS) is often added.
-
Data Acquisition: The sample tube is placed in the strong magnetic field of the NMR spectrometer. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is recorded.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform.
-
Spectral Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns in the spectrum are analyzed to determine the connectivity and chemical environment of each atom in the molecule.
Spectral Data Summary
The mass spectrum of beta-ionol provides a unique fragmentation pattern that serves as a chemical fingerprint.
Table 3: Key Mass Spectrometry Data for Beta-Ionol
| Feature | Value | References |
| Molecular Ion (M+) | m/z 194 (Calculated) | [2] |
| Major Fragment Ions (m/z) | 161, 121, 105 | [2] |
Biological Activity and Signaling Pathways
Recent research has highlighted the potential of beta-ionol in various therapeutic areas, attributing to its anticancer, anti-inflammatory, and antimicrobial properties.[5]
-
Anticancer Properties: Beta-ionol has been shown to inhibit the proliferation of cancer cell lines, such as melanoma and breast cancer, by inducing G0/G1 cell cycle arrest and apoptosis.[5] These effects are linked to the modulation of key signaling pathways, including NF-κB and MAPK, which are critical in tumor progression.[5][17]
-
Anti-inflammatory Effects: The compound can reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[5] This anti-inflammatory action is also mediated through the inhibition of the NF-κB signaling pathway.[5]
-
Antimicrobial Activity: Beta-ionol demonstrates efficacy against various bacteria and fungi, suggesting its potential as a natural preservative.[5] The mechanism is thought to involve the disruption of microbial cell membranes.[5]
This guide provides a foundational understanding of beta-ionol's physicochemical characteristics and biological relevance. The compiled data and outlined protocols offer a valuable resource for scientists engaged in natural product chemistry, pharmacology, and the development of new therapeutic agents.
References
- 1. Showing Compound beta-Ionol (FDB015768) - FooDB [foodb.ca]
- 2. beta-Ionol, (E)- | C13H22O | CID 5373729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beta-ionol, 22029-76-1 [thegoodscentscompany.com]
- 4. BETA-IONOL | 22029-76-1 [chemicalbook.com]
- 5. beta-Ionol | 22029-76-1 | Benchchem [benchchem.com]
- 6. Beta-Ionol | 22029-76-1 | FI177964 | Biosynth [biosynth.com]
- 7. parchem.com [parchem.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. echemi.com [echemi.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. The Mass Spectra Analysis for α-Ionone and β-Ionone | Walwil | International Journal of Chemistry | CCSE [ccsenet.org]
- 13. repository.aaup.edu [repository.aaup.edu]
- 14. bmse001269 Beta-Ionone at BMRB [bmrb.io]
- 15. spectrabase.com [spectrabase.com]
- 16. hmdb.ca [hmdb.ca]
- 17. Synthesis and biological activity of beta-ionone-derived alcohols for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
